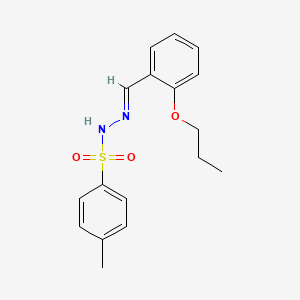

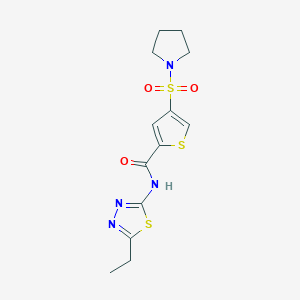

4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar quinolinediones involves multistep chemical reactions that often utilize dimethoxyphenyl and fluorophenyl precursors. While specific details on the synthesis of this exact compound were not found, studies on related compounds provide insights. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) showcases the complexity and efficiency of synthesizing quinolinedione derivatives through various chemical pathways (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinolinediones, including our compound of interest, is characterized by detailed spectroscopic and crystallographic studies. For example, crystal structure analysis of 7-(4-Fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]-quinolin-6-one N,N-dimethylformamide solvate has provided insights into the quinolinedione scaffold's conformation and intermolecular interactions, which are essential for understanding the compound's reactivity and physical properties (Wang et al., 2006).

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions, reflecting their chemical properties. These reactions are pivotal in modifying the compound for specific applications or studying its reactivity. Although specific reactions of 4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are not documented, related studies show how quinolinediones undergo transformations under different conditions, which can inform about this compound's potential reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining a compound's applicability in various fields. Crystal structure studies, like those of similar compounds, offer valuable information on the molecule's geometry, which influences its physical properties and interactions with other molecules (Wang et al., 2009).

Scientific Research Applications

Fluorogenic Labelling and Pharmaceutical Analysis

Research on chlorophenols has led to the use of related quinoline derivatives as fluorogenic labeling reagents for the HPLC separation and detection of chlorocresol and chloroxylenol in pharmaceutical formulations. These compounds react with chlorophenols to give fluorescent ethers, which can be separated and detected, highlighting their utility in pharmaceutical analysis and potential for broader application in detecting and analyzing other pharmaceutical compounds (Gatti et al., 1997).

Structural Analysis and Spectroscopic Characterization

Quinoline derivatives have been studied for their structural parameters and spectroscopic characterization, including their NLO (Non-Linear Optical) and NBO (Natural Bond Orbital) analyses. These studies provide insights into the molecule's electronic interactions, charge distributions, and reactivity descriptors. Such detailed structural and spectroscopic analyses pave the way for understanding the electronic properties and biological potentials of quinoline compounds, including their potential as corrosion inhibitors or in biological applications (Wazzan et al., 2016).

OLED Applications

The synthesis and characterization of quinoline derivatives for OLED (Organic Light-Emitting Diode) applications have been explored, with specific compounds showing potential as standard-red light-emitting materials. This research highlights the possibility of using quinoline derivatives in electronic and photonic applications, leveraging their electronic structure and emission properties for the development of efficient and color-pure OLED devices (Luo et al., 2015).

Photophysical Properties Study

Studies on azole-quinoline-based fluorophores have investigated their synthesis, photophysical properties, and potential applications in developing new fluorescent materials. These materials' dual emissions and large Stokes shifts make them interesting candidates for applications requiring high fluorescence efficiency and specific emission properties, such as in sensing, imaging, or light-emitting devices (Padalkar & Sekar, 2014).

Anticancer Activity

The design and synthesis of quinolin-2(1H)-one derivatives have shown significant cytotoxic activity against various tumor cell lines, indicating their potential as anticancer agents. These compounds' ability to induce apoptosis and cell cycle arrest in cancer cells suggests the therapeutic potential of quinoline derivatives in cancer treatment (Chen et al., 2013).

properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-28-20-5-3-4-16(23(20)29-2)17-12-21(27)25-18-10-14(11-19(26)22(17)18)13-6-8-15(24)9-7-13/h3-9,14,17H,10-12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMAOVUMADCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)